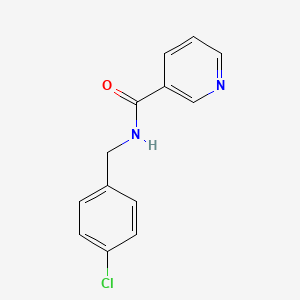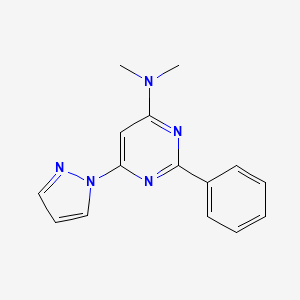![molecular formula C21H18N2O3 B5804943 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide, also known as FAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用機序
4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and promotes glucose uptake in cells. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound also reduces body weight and improves lipid metabolism in obese animals. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of this compound may vary depending on the specific cell type and experimental conditions.
実験室実験の利点と制限
4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound may have off-target effects on other proteins besides PTP1B, which could complicate the interpretation of experimental results. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another direction is the investigation of this compound's potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the anti-cancer activity of this compound could be further explored in preclinical and clinical studies. Overall, this compound has great potential for further research and development as a therapeutic agent for various diseases.
合成法
The synthesis of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzoyl chloride with 3-(2-furyl)acrylic acid in the presence of triethylamine and 1,4-dioxane. The resulting product is then reacted with 4-aminobenzamide in the presence of N,N-dimethylformamide and triethylamine to yield this compound. The overall synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. The inhibition of PTP1B by this compound results in increased insulin sensitivity and glucose uptake, which can lead to improved glycemic control in diabetic patients. In addition, this compound has been shown to reduce body weight and improve lipid metabolism in animal models of obesity. This compound has also been investigated for its potential anti-cancer activity, as PTP1B is overexpressed in many types of cancer cells.
特性
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-5-2-3-7-19(15)23-21(25)16-8-10-17(11-9-16)22-20(24)13-12-18-6-4-14-26-18/h2-14H,1H3,(H,22,24)(H,23,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJKLGHLFHDNOF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)

![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5804892.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)